
N-(3-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide, also known as AEE788, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. AEE788 is a dual inhibitor of both epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are important targets for cancer therapy.
Scientific Research Applications
Analgesic and Anti-Inflammatory Activities
- Analgesic and Anti-Inflammatory Applications : Various derivatives of quinazolinyl acetamides, including compounds related to N-(3-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide, have been synthesized and evaluated for their potential analgesic and anti-inflammatory activities. Some compounds in this category demonstrated significant effectiveness in these areas, with a notable example being the compound 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide, which exhibited potent analgesic and anti-inflammatory activities, comparable to standard drugs like diclofenac sodium (Alagarsamy et al., 2015). Similarly, other studies have reported significant analgesic and anti-inflammatory activities in various quinazolinyl acetamide derivatives, indicating a consistent pattern of these compounds having therapeutic potential in this area (Gopa et al., 2001).
Antimalarial Activity
- Antimalarial Applications : Quinazolinyl acetamide derivatives have also shown promise in antimalarial applications. One study found that certain derivatives exhibited increasing antimalarial potency against Plasmodium berghei in mice, correlating with the decreasing size and electron donation of the phenyl ring substituents. These derivatives demonstrated high activity against resistant strains of the parasite and activity in primate models, suggesting their potential utility in clinical trials for malaria treatment (Werbel et al., 1986).
Antitumor Activity
- Antitumor Applications : Research has also explored the antitumor properties of quinazolinyl acetamides. A study reported that certain novel 3-benzyl-substituted-4(3H)-quinazolinones exhibited broad-spectrum antitumor activity, with some compounds being more potent than the positive control 5-FU. These findings highlight the potential of quinazolinyl acetamides in developing treatments for various types of cancer (Al-Suwaidan et al., 2016).
Antibacterial Activity
- Antibacterial Applications : Several studies have synthesized and evaluated quinazolinyl acetamides for their antibacterial activities. These compounds have been tested against a variety of bacterial strains, demonstrating effectiveness in this domain. This suggests their potential use in developing new antibacterial agents (Zurenko et al., 1996), (Rajveer et al., 2010).
properties
IUPAC Name |
N-(3-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-16-8-7-11-18(14-16)24-21(27)15-26-20-13-6-5-12-19(20)22(25-23(26)28)17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCGMLDRBWLGMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

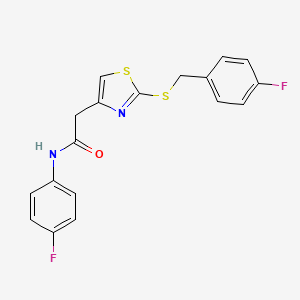

![3-(4-Ethylphenyl)-6-(2-methylphenyl)-5-phenacylsulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2668790.png)
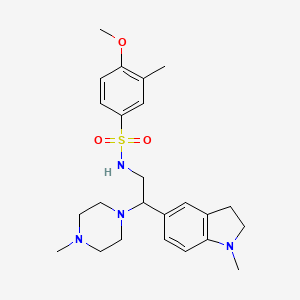
![N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxamide](/img/structure/B2668794.png)
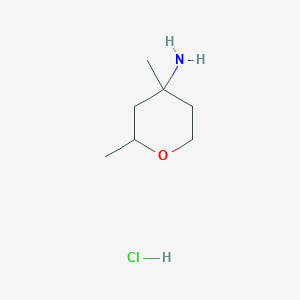
![5-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2668798.png)
![3-(4-Methoxyphenyl)-5-{1-[(4-methylphenoxy)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2668799.png)
![N-[4,4-Dimethyl-1-(1-methylpyrazol-3-yl)pentyl]but-2-ynamide](/img/structure/B2668800.png)
![5-chloro-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2668802.png)
![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2668803.png)
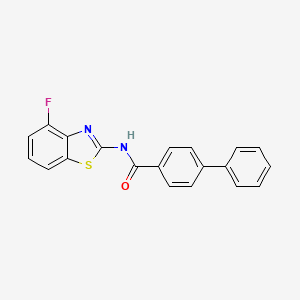
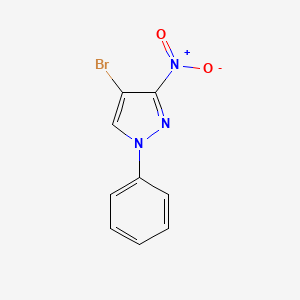
![2,6-difluoro-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide](/img/structure/B2668807.png)